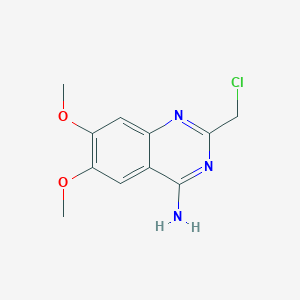

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine

Description

Properties

Molecular Formula |

C11H12ClN3O2 |

|---|---|

Molecular Weight |

253.68 g/mol |

IUPAC Name |

2-(chloromethyl)-6,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C11H12ClN3O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3,(H2,13,14,15) |

InChI Key |

YTBFMJRFKLCOHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized to produce the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

Pharmaceutical Development

- Key Intermediate 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine is a building block in synthesizing Doxazosin, where modifications to its structure can enhance its therapeutic efficacy and optimize its binding affinity to the alpha-1 adrenoceptor, leading to improved pharmacological profiles.

Biological Research

- Enzyme Inhibition and Receptor Interactions This compound is utilized in studies of enzyme inhibition and receptor interactions due to its selective binding to alpha-1 adrenoceptors. It serves as a tool for exploring cellular signaling pathways and potential drug targets.

- Mechanism of Action Upon binding to the alpha-1 adrenoceptor, this compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This activation results in increased intracellular calcium levels and activation of protein kinase C (PKC), influencing physiological responses like smooth muscle contraction and neurotransmitter release.

Material Science

- 2-(Chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one is used in creating novel materials with specific properties, such as enhanced thermal stability and electrical conductivity, which are beneficial for electronic applications .

Agricultural Chemistry

- 2-(Chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one is used in the formulation of agrochemicals, contributing to developing effective pesticides and herbicides that are safer for the environment .

Analytical Chemistry

- 2-Chloromethyl-6,7-dimethoxy-3H-quinazolin-4-one is utilized as a standard in analytical methods, aiding in quantifying and identifying similar compounds in complex mixtures .

Anticancer Activity

- 2-chloromethyl substituted 4-anilinoquinazoline scaffolds, were synthesized via chloration and condensation with aniline derivatives starting from 2-chloromethyl-4(3H)-quinazolinone and examined in different types of cancer cell lines including human hepatoma HepG2, breast cancer cell line MDA-MB-468, and colorectal cancer cell line HCT-116 using the MTT assay .

- A compound known as DW-8, or 6,7-dimethoxyquinazolin-4-amine, demonstrated anticancer efficacy and selectivity in colorectal cancer cell lines HCT116, HT29, and SW620 .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Key Features of Quinazoline Core:

- Positions 6 and 7 : Methoxy groups enhance lipophilicity and influence receptor binding .

- Position 4 : The amine group is pivotal for hydrogen bonding in biological targets .

Comparison with Similar Quinazoline Derivatives

Key Observations :

- Halogen vs. Alkyl Groups : The 2-chloro substituent (e.g., in CAS 23680-84-4) is a common intermediate for synthesizing piperazine-containing antihypertensives via nucleophilic substitution . In contrast, a chloromethyl group may enable alkylation reactions, expanding utility in drug conjugates or prodrugs.

- Position 4 Modifications: Substituting the 4-amine with an anilino group (e.g., N-(3-chlorophenyl)) enhances EGFR inhibition, as seen in AG1478 (IC50: 20 nM) .

- Piperazine Derivatives : 2-Piperazinyl analogs are impurities in terazosin synthesis, reflecting their role in drug degradation pathways .

Physicochemical Properties

Notes:

- Piperazine derivatives (e.g., 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine) show intermediate solubility due to the basic piperazine group .

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)-6,7-dimethoxyquinazolin-4-amine, and how are intermediates optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 2-chloro-6,7-dimethoxyquinazolin-4-amine , is prepared by reacting 6,7-dimethoxyquinazolin-4-amine with chloromethylating agents like iodomethane or chloromethyl ether under anhydrous conditions (e.g., acetonitrile or THF) . Optimization involves controlling stoichiometry (e.g., 3.0 equiv. iodomethane) and reaction time to minimize byproducts such as dimeric impurities (e.g., 2,2'-(piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)) . Purity is confirmed via HPLC or GC (>97%) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ = 239.658 for C10H10ClN3O2) .

- Elemental Analysis : Confirms C, H, N composition (e.g., C: 64.57%, H: 7.46%, N: 15.97%) .

- NMR Spectroscopy : Identifies substituents (e.g., methoxy groups at δ 3.8–4.1 ppm in 1H-NMR) .

- TLC and Melting Point : Assess purity (e.g., Rf = 0.55 in 50% MeOH/EtOAc; m.p. 262–268°C) .

Advanced Research Questions

Q. How are structural derivatives designed to enhance biological activity, such as anti-proliferative effects?

Derivatives are designed by modifying the chloromethyl group or quinazoline core. For example:

- Cyclazosin analogues : Replacing the chloromethyl group with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl moiety improves anti-proliferative activity in prostate cancer cell lines (IC50 < 1 µM) .

- Piperazine-linked derivatives : Substituting with pyrrolidin-1-yl or morpholinyl groups enhances alpha-adrenoceptor affinity (Ki < 10 nM) .

Methodologically, structure-activity relationships (SAR) are explored using molecular docking and in vitro assays (e.g., competitive binding assays with radiolabeled ligands) .

Q. What strategies resolve contradictions in biological assay data for this compound?

Contradictions may arise from impurities (e.g., mesilate salts or dimeric byproducts) or assay conditions. Solutions include:

- Impurity Profiling : Use LC-MS to detect and quantify impurities like Imp. G(EP) (6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine) .

- Cell Line Validation : Compare activity across multiple models (e.g., PC3 vs. LNCaP prostate cancer cells) to rule out cell-specific artifacts .

- Dose-Response Curves : Ensure linearity in the 0.1–100 µM range to confirm target specificity .

Q. How are advanced analytical methods applied to study metabolic stability?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Major metabolites include hydroxylated derivatives at the quinazoline core .

- Stability Testing : Monitor degradation in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24 hours .

Q. What experimental models are used to evaluate alpha-adrenoceptor affinity?

- Radioligand Displacement Assays : Use [3H]-prazosin in rat brain membranes to measure Ki values .

- Functional Assays : Assess vasodilation in isolated rat aortic rings pre-contracted with phenylephrine .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.